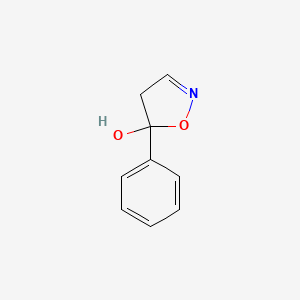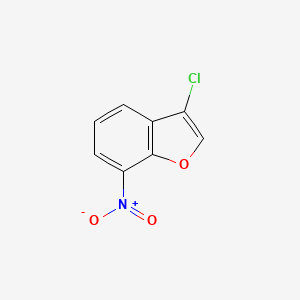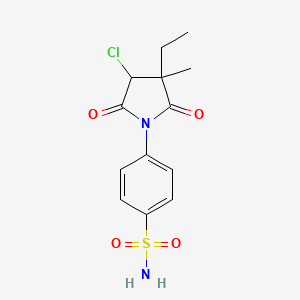
4-(4-Chloro-2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: This can be achieved by reacting 4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidine with appropriate reagents under controlled conditions.
Sulfonamide Formation: The pyrrolidinone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidinone moiety can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized pyrrolidinone derivatives.
Reduction: Formation of reduced pyrrolidinone derivatives.
Hydrolysis: Formation of benzenesulfonic acid and the corresponding amine.
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: Used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Industry: Utilized as an intermediate in the synthesis of more complex chemical entities.
Wirkmechanismus
The mechanism of action of 4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.
Protein Binding: The compound can bind to proteins, altering their function and activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride
- 4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonic acid
- 4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide derivatives
Uniqueness
4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in synthetic chemistry and drug design.
Eigenschaften
CAS-Nummer |
65116-25-8 |
|---|---|
Molekularformel |
C13H15ClN2O4S |
Molekulargewicht |
330.79 g/mol |
IUPAC-Name |
4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15ClN2O4S/c1-3-13(2)10(14)11(17)16(12(13)18)8-4-6-9(7-5-8)21(15,19)20/h4-7,10H,3H2,1-2H3,(H2,15,19,20) |
InChI-Schlüssel |
HYBSGBOMFFTBSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


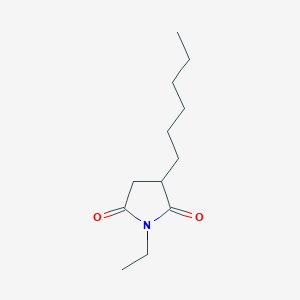
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)
![2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12887829.png)
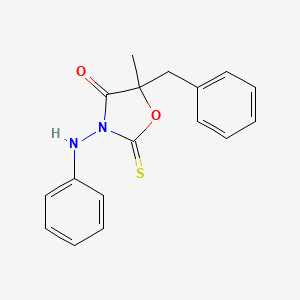


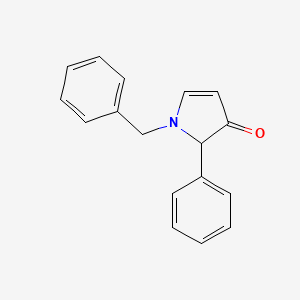
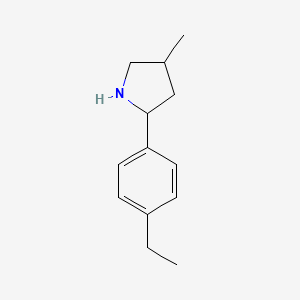
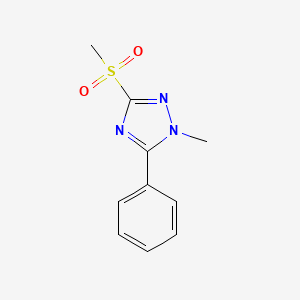
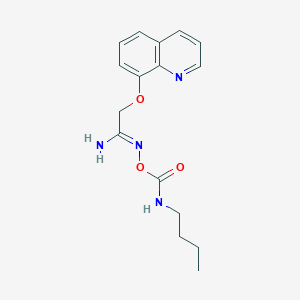
![Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B12887864.png)
